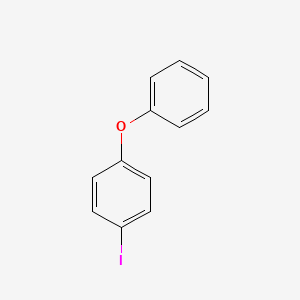

1-Iodo-4-phenoxybenzene

Descripción

Nomenclature and Chemical Identity

The precise identification of a chemical compound is crucial for accurate and reproducible scientific research. 1-Iodo-4-phenoxybenzene is identified by its IUPAC name, a variety of synonyms, and a unique CAS Registry Number.

The systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is this compound. nih.gov This name clearly defines the molecular structure, indicating an iodine atom and a phenoxy group attached to a benzene (B151609) ring at positions 1 and 4, respectively.

In scientific literature and chemical databases, this compound is also known by several other names. nih.gov These synonyms include 4-iododiphenyl ether, which highlights the ether linkage between the two aromatic rings, and benzene, 1-iodo-4-phenoxy-, which follows a different convention for naming substituted benzenes. nih.gov Another common synonym is 4-phenoxyiodobenzene. nih.gov

The Chemical Abstracts Service (CAS) has assigned the unique identifier 2974-94-9 to this compound. nih.govsigmaaldrich.comcookechem.com This number is used globally to provide a consistent and unambiguous way to identify the substance across different databases and publications.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Iododiphenyl ether, Benzene, 1-iodo-4-phenoxy-, 4-phenoxyiodobenzene |

| CAS Registry Number | 2974-94-9 |

To better understand the properties and reactivity of this compound, it is often compared to structurally similar compounds. A key comparative compound is 1-bromo-4-phenoxybenzene (B89831). nih.govnist.gov This molecule shares the same diphenyl ether core structure but has a bromine atom instead of an iodine atom. nih.gov The study of such related compounds allows researchers to investigate the influence of the halogen atom on the chemical and physical properties of the molecule.

| Compound | Molecular Formula | CAS Registry Number |

| This compound | C12H9IO | 2974-94-9 |

| 1-Bromo-4-phenoxybenzene | C12H9BrO | 101-55-3 |

Significance in Organic Synthesis and Medicinal Chemistry

This compound's utility extends beyond its basic chemical identity. It serves as a crucial starting material and intermediate in the synthesis of a wide range of organic molecules, some of which have important applications in medicine.

In the field of organic synthesis, this compound is considered a valuable building block. sigmaaldrich.com Its structure, featuring a reactive carbon-iodine bond and a stable diphenyl ether framework, makes it an ideal substrate for various cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex and functionally diverse molecules. The presence of the iodo group provides a specific site for chemical modification, giving chemists precise control over the synthetic process.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-iodo-4-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKOUDYNKRCDEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334337 | |

| Record name | 1-Iodo-4-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2974-94-9 | |

| Record name | 1-Iodo-4-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iododiphenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Iodo 4 Phenoxybenzene

Direct Iodination Approaches

Direct iodination introduces an iodine atom directly onto the aromatic ring of phenoxybenzene, specifically at the para position. This transformation can be achieved using molecular iodine with a catalyst or through the use of advanced hypervalent iodine reagents.

Reaction of 4-Phenoxybenzene with Iodine in the Presence of a Catalyst

A well-established method for the direct iodination of aromatic compounds involves the use of molecular iodine in conjunction with an oxidizing agent. ncert.nic.in For phenoxybenzene, a common and effective system employs iodine and periodic acid (H₅IO₆) in a solvent mixture, often containing acetic acid. orgsyn.org

In this reaction, the periodic acid acts as an oxidant to regenerate the active iodinating species from the iodide formed, which drives the reaction to completion. ncert.nic.inorgsyn.org The electrophilic iodination of arenes is reversible, and the presence of an oxidizing agent like nitric acid (HNO₃) or periodic acid (HIO₄) is required to oxidize the hydrogen iodide (HI) byproduct, thus preventing the reverse reaction. ncert.nic.in The process is typically conducted by heating the mixture to ensure a reasonable reaction rate. This method is advantageous due to the accessibility and relatively low cost of the reagents.

| Reagents | Oxidant | Solvent | Conditions | Outcome |

| Phenoxybenzene, Iodine | Periodic Acid (H₅IO₆) | Acetic Acid/Water/H₂SO₄ | Heated (e.g., 65-70°C) | Forms 1-Iodo-4-phenoxybenzene |

| Arenes, Iodine | Nitric Acid (HNO₃) | Varies | Heated | General method for iodoarenes |

Table 1: Conditions for Direct Iodination of Arenes.

Hypervalent Iodine Reagents in Diaryl Ether Synthesis

Hypervalent iodine reagents have become increasingly important in modern organic synthesis for their ability to facilitate a wide range of transformations under mild conditions. tandfonline.comnih.gov In the context of diaryl ether synthesis, they are particularly useful in transition-metal-free C-O coupling reactions. acs.org

One prominent strategy involves the use of diaryliodonium salts. tandfonline.comacs.org These salts can react with phenols under mildly basic conditions to form diaryl ethers. acs.org The synthesis pathway involves preparing a diaryliodonium salt from an arene and a hypervalent iodine reagent, which is then coupled with a phenol (B47542). acs.orgacs.org This two-step approach offers benefits in terms of reaction efficiency and the accessibility of starting materials. acs.org While this method is general for many diaryl ethers, it provides a viable, metal-free alternative to traditional coupling reactions for synthesizing substituted phenoxybenzenes. nih.govacs.org

Cross-Coupling Strategies

Cross-coupling reactions, especially Ullmann-type condensations, are a cornerstone for the synthesis of diaryl ethers. These methods construct the C-O bond between an aryl halide and a phenol derivative, typically with the aid of a copper catalyst.

Ullmann-Type Coupling Reactions

The Ullmann reaction, discovered in the early 20th century, traditionally involves the copper-promoted coupling of an aryl halide with a nucleophile. byjus.comthermofisher.com Modern variations often use catalytic amounts of copper and various ligands to improve efficiency and broaden the scope of the reaction for diaryl ether synthesis. organic-chemistry.orgnih.gov

The synthesis of this compound can be efficiently achieved through the copper-catalyzed cross-coupling of a phenol with 1,4-diiodobenzene (B128391). In this reaction, a copper(I) salt, such as copper(I) iodide (CuI), is commonly used as the catalyst. rsc.org The reaction requires a base, like potassium carbonate (K₂CO₃), to deprotonate the phenol, making it a more effective nucleophile. rsc.org The addition of a ligand, such as 1,10-phenanthroline (B135089) (phen), can significantly accelerate the reaction and improve product yields. rsc.orgresearchgate.net These reactions are typically run in solvents like dimethylformamide (DMF) at elevated temperatures. thermofisher.comfrontiersin.org

To enhance the practicality and environmental friendliness of Ullmann-type reactions, researchers have explored novel catalytic systems. One such development is the use of copper(I) iodide supported on magnetic nanoparticles (Fe₃O₄) with potassium fluoride (B91410) (KF) as the base. sid.ir

This system offers several advantages. The Fe₃O₄ nanoparticles provide a large surface area for the reaction and, being superparamagnetic, allow for the easy separation and recycling of the catalyst using an external magnet. sid.ir The combination of CuI as the catalyst and KF on the nanoparticle support has been shown to be effective for the synthesis of diaryl ethers from aryl iodides and phenols in good to excellent yields. sid.ir The reaction is typically performed in DMF, where the nanoparticle-supported base is well-dispersed. sid.ir This magnetically recoverable catalyst can be reused multiple times without a significant loss of activity, making it a more sustainable option. sid.ir

| Catalyst System | Reactants | Base | Solvent | Key Feature |

| CuI / Ligand (e.g., phen) | Aryl Halide, Phenol | K₂CO₃, Cs₂CO₃ | DMF, Toluene | Homogeneous catalysis, ligand accelerated |

| CuI / KF / Fe₃O₄ | Aryl Iodide, Phenol | KF (on support) | DMF | Heterogeneous, magnetically recyclable catalyst |

Table 2: Comparison of Catalytic Systems for Ullmann-Type C-O Coupling.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are pivotal in modern organic synthesis for their efficiency in forming carbon-carbon and carbon-heteroatom bonds. Various palladium-mediated strategies can be employed for the synthesis and subsequent functionalization of this compound.

General Palladium-Mediated C-O Coupling

The synthesis of diaryl ethers, such as this compound, can be achieved through palladium-catalyzed C-O cross-coupling reactions, often referred to as Buchwald-Hartwig etherification. This method generally involves the coupling of an aryl halide or triflate with an alcohol or phenol. While traditional methods like the Ullmann condensation require harsh conditions with copper catalysts, modern palladium-catalyzed systems offer milder conditions and broader substrate scope. acs.orgjsynthchem.com

The reaction typically employs a palladium precursor, such as Pd(OAc)₂, and a specialized phosphine (B1218219) ligand. The ligand is crucial for facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (or deprotonation/coordination of the phenol), and reductive elimination to form the C-O bond and regenerate the active catalyst. acs.org For the specific synthesis of this compound, this would involve coupling a 4-iodophenol (B32979) derivative with an arylating agent or, conversely, coupling phenol with a 1,4-diiodobenzene derivative, though controlling selectivity in the latter case can be challenging. The development of new biarylphosphine ligands has enabled the synthesis of diaryl ethers under increasingly mild conditions. acs.org

Palladium-Catalyzed Intermolecular Transthioetherification of Aryl Halides with Thioethers and Thioesters, including this compound

A novel palladium-catalyzed intermolecular transthioetherification reaction provides a method for converting aryl halides into aryl sulfides. In this process, this compound serves as a substrate to demonstrate the reaction's tolerance of ether functional groups. The reaction effectively transfers a thio group from a thioether or thioester to the aryl halide.

In a study demonstrating this methodology, this compound was reacted with 2-(methylmercapto)ethanol as the methylthio source. The reaction, catalyzed by palladium chloride (PdCl₂) with a potassium tert-butoxide (KOtBu) base, yielded the corresponding product, 4-phenoxyphenyl methyl sulfide, in good yield. This transformation highlights the utility of the method for functionalizing complex aryl iodides. frontiersin.orgacs.org

Table 1: Palladium-Catalyzed Transthioetherification of this compound

| Catalyst | Base | Reagent | Product | Yield | Reference |

|---|---|---|---|---|---|

| PdCl₂ | KOtBu | 2-(methylmercapto)ethanol | 4-phenoxyphenyl methyl sulfide | 82% | frontiersin.org |

Suzuki Coupling for Derivatives

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. youtube.comwikipedia.org Aryl iodides, including derivatives of this compound, are excellent substrates for this reaction due to the high reactivity of the carbon-iodine bond. wikipedia.org

This reaction allows for the straightforward synthesis of biaryl compounds. For instance, this compound could be coupled with various arylboronic acids to generate a library of substituted 4-phenoxybiphenyl (B1617661) derivatives. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgyoutube.com The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it a cornerstone of modern medicinal and materials chemistry. frontiersin.orgorganic-chemistry.org

Gold-Catalyzed Reactions

While palladium is dominant in cross-coupling, gold catalysis has emerged as a complementary tool, particularly for certain transformations involving a Au(I)/Au(III) redox cycle.

Au(I)/Au(III)-Catalyzed Sulfonylation of Aryl Iodides, including this compound

A recently developed method utilizes a gold-catalyzed C-S cross-coupling reaction to synthesize aryl sulfones from aryl iodides and sodium sulfinates. This process is facilitated by a hemilabile ligand that enables the Au(I)/Au(III) redox cycle.

In the optimization of this reaction, this compound was used as a model substrate. The reaction with sodium trifluoromethanesulfinate (CF₃SO₂Na) was tested under various conditions. Using MeDalPhosAuCl as the catalyst and silver(I) bis(trifluoromethanesulfonyl)imide (AgNTf₂) as an additive, the corresponding product, 4-phenoxyphenyl trifluoromethyl sulfone, was formed. The yield was found to be sensitive to the amount of the silver salt additive. This gold-catalyzed sulfonylation provides an alternative to more common copper or palladium-based methods.

Table 2: Gold-Catalyzed Sulfonylation of this compound

| Catalyst | Additive (equiv) | Reagent | Product | Yield | Reference |

|---|---|---|---|---|---|

| MeDalPhosAuCl | AgNTf₂ (1.1) | CF₃SO₂Na | 4-phenoxyphenyl trifluoromethyl sulfone | 33% | rsc.org |

| MeDalPhosAuCl | AgNTf₂ (2.0) | CF₃SO₂Na | 4-phenoxyphenyl trifluoromethyl sulfone | 59% | rsc.org |

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be electron-poor. This is typically achieved by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group.

The mechanism proceeds in two steps: addition of the nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. This step is usually rate-determining. The second step is the elimination of the leaving group, which restores the aromaticity of the ring.

For the synthesis of a diaryl ether like this compound via an SNAr pathway, one might envision reacting a phenoxide nucleophile with a di-substituted benzene (B151609) ring bearing a suitable leaving group (like a halide). For example, reacting 1,4-diiodobenzene with sodium phenoxide. However, the SNAr reaction is generally inefficient for unactivated substrates. Since the iodine atom in 1,4-diiodobenzene does not have a strongly electron-withdrawing group ortho or para to it, the ring is not sufficiently activated for nucleophilic attack. acs.org Therefore, while SNAr is a fundamental mechanism for forming C-O bonds in activated systems (e.g., reacting a dinitrohalobenzene with a phenoxide), it is not a common or efficient route for synthesizing unactivated diaryl ethers like this compound. rsc.orgrsc.org Catalytic coupling methods are generally preferred for such compounds.

Involving Phenoxide or Phenolate (B1203915) Ions

The synthesis of this compound, a type of diaryl ether, can be effectively achieved through methods that involve the reaction of a phenoxide or phenolate ion with an aryl halide. A primary example of this transformation is the Ullmann condensation or Ullmann ether synthesis. wikipedia.orgorganic-chemistry.org This reaction involves the copper-promoted coupling of an aryl halide with an alcohol or phenol. wikipedia.org

In the context of synthesizing this compound, this would typically involve the reaction between a phenoxide and an iodo-substituted benzene ring or the reaction of a 4-iodophenoxide with a benzene derivative. The classic Ullmann reaction requires a copper catalyst, often in stoichiometric amounts, and is conducted at high temperatures in polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org The general mechanism involves the formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.org

Modern advancements in the Ullmann ether synthesis have introduced the use of soluble copper catalysts supported by ligands, which can lead to improved reaction conditions. wikipedia.org The reactivity of the aryl halide is a key factor, with aryl iodides being more reactive than aryl chlorides or bromides. wikipedia.org Electron-withdrawing groups on the aryl halide can also accelerate the coupling reaction. wikipedia.org The process is fundamentally a copper-catalyzed nucleophilic aromatic substitution where the phenoxide acts as the nucleophile. organic-chemistry.org

A related process involves the initial formation of a phenol from an aryl halide, which is then converted in situ to a phenoxide that undergoes subsequent etherification. nih.gov For instance, a protocol for creating unsymmetrical diaryl ethers involves the reaction of aryl halides with a simple oxygen source like water or hydroxide (B78521) salts, which first generates phenols, followed by a more rapid etherification with another aryl halide molecule. nih.gov

| Reaction Type | Key Reactants | Catalyst/Promoter | General Conditions |

| Ullmann Ether Synthesis | Aryl Halide (e.g., 1,4-diiodobenzene), Phenol/Phenoxide | Copper (metal or salts) | High Temperature (>200°C), Polar Solvent |

| Ligand-Accelerated Ullmann | Aryl Halide, Phenol/Phenoxide | Soluble Copper Catalyst with Ligands (e.g., diamines) | Milder Temperatures |

| In-situ Phenoxide Generation | Aryl Halide, H₂O or Hydroxide Salt | Copper Catalyst | Sequential Phenol Formation and Etherification |

Electrosynthesis and Functionalization

Electrochemical methods offer a distinct approach for the synthesis and derivatization of aromatic compounds, operating under specific potentials to drive reactions.

Electrosynthesis provides a specialized pathway for the functionalization and derivatization of arenes, including compounds structurally related to this compound. nih.govnih.gov This approach utilizes an electrochemical cell, often with specialized electrodes like boron-doped diamond (BDD), to activate C-H bonds or other functional groups for subsequent reactions. nih.govnih.gov

One such application is the electrochemical synthesis of aryl ethers. A novel method has been developed for the synthesis of 1,1,1,3,3,3-hexafluoroisopropyl (HFIP) aryl ethers from various arenes. nih.govnih.gov In this process, electrolysis is conducted in a solution containing the arene and hexafluoroisopropanol, with triethylamine (B128534) acting as a base. nih.gov This method avoids the need for additional supporting electrolytes as the base-solvent mixture is highly conductive. nih.gov The resulting HFIP-aryl ethers are valuable intermediates because the HFIP moiety can act as a leaving group in subsequent nucleophilic substitution reactions, allowing for further derivatization. nih.gov For example, these activated ethers can be converted into other functional motifs, such as cyanides or amines, through transition metal-catalyzed (e.g., Palladium) or metal-free reactions. nih.gov

The reactivity in electrochemical functionalization can be precisely controlled. Studies on the electrochemical functionalization of graphene with various substituted phenyl iodides have shown that the potential required to initiate the reaction (onset potential) depends on the nature of the substituent on the phenyl iodide. researchgate.net This principle allows for selective reactions and the creation of specific derivatives by fine-tuning the applied voltage. researchgate.net Electrochemical methods can also be used to synthesize complex molecules from simpler precursors, such as the synthesis of p-benzoquinone derivatives from the oxidation of 1,4-dihydroxybenzene in the presence of amines. academie-sciences.frresearchgate.net

| Electrochemical Method | Substrate | Reagents/Setup | Product/Application |

| C-H Functionalization | Arenes, Heteroarenes | BDD electrode, HFIP, Triethylamine | Aryl HFIP Ethers (activatable for further derivatization) |

| Graphene Functionalization | Graphene-on-Cu | Substituted Phenyl Iodides, Pt counter-electrode | Functionalized Graphene with controlled aryl groups |

| Michael Addition | 1,4-Dihydroxybenzene | Primary/Secondary Amines | Substituted p-benzoquinone derivatives |

Solid-Phase Synthesis Approaches

Solid-phase synthesis offers a powerful platform for creating libraries of compounds and for specialized modifications like isotopic labeling.

A novel method for the synthesis of selectively deuterated aromatic compounds, which would be applicable for producing deuterated analogs of this compound, has been developed using a solid-phase approach. nih.gov This technique utilizes immobilized triazenes as precursors attached to a solid support. nih.gov

The methodology involves attaching an aromatic amine to a polymer-bound triazene (B1217601) linker. This solid-supported precursor is stable and compatible with various functional groups. The key step is the cleavage of the aromatic unit from the solid support using a deuterating agent. This cleavage step introduces deuterium (B1214612) atoms at specific positions on the aromatic ring. nih.gov The research demonstrated that this linker system and the deuterating cleavage process are suitable for synthesizing a range of deuterated arenes that are otherwise difficult to access. nih.gov This solid-phase approach provides a clean and efficient route to selectively labeled compounds, which are valuable as standards in analytical studies and for mechanistic investigations.

| Technique | Key Feature | Process | Outcome |

| Solid-Phase Synthesis | Immobilized Triazene Precursors | 1. Attachment of arene to solid support via triazene linker. 2. Cleavage from support using a deuterating agent. | Selectively deuterated arenes and their analogs. |

Chemical Reactivity and Mechanistic Studies of 1 Iodo 4 Phenoxybenzene

Reactivity of the Aryl Iodide Moiety

The aryl iodide moiety in 1-iodo-4-phenoxybenzene is a key functional group that dictates much of its chemical behavior. Its reactivity is central to the application of this compound in various synthetic transformations.

Role as a Highly Reactive Intermediate in Organic Synthesis

Aryl iodides, including this compound, are valuable intermediates in organic synthesis due to the high reactivity of the carbon-iodine bond. Hypervalent iodine reagents, which can be derived from aryl iodides, have gained significant attention for their utility in constructing carbon-heteroatom and carbon-carbon bonds. scripps.edu For instance, iodosobenzene (B1197198), a related hypervalent iodine compound, is prepared from iodosobenzene diacetate and is useful in the synthesis of iodonium (B1229267) salts. orgsyn.org The development of reagents like Dess-Martin periodinane (DMP) and o-iodoxybenzoic acid (IBX), both iodine(V) reagents, has opened avenues for mild and selective oxidations of alcohols and other functional groups. scripps.edubaranlab.org These reagents demonstrate the diverse reactivity modes of hypervalent iodine compounds, which are accessible from aryl iodides. scripps.edu

The reactivity of these iodine(V) reagents extends beyond simple oxidations. They can mediate complex cascade reactions, leading to the formation of polycyclic heterocyclic compounds from unsaturated amides, urethanes, or ureas. scripps.edu Mechanistic studies suggest that these transformations can be initiated by a single electron transfer (SET) from the substrate to the iodine(V) reagent. baranlab.org

Reactivity in C-C Bond Formation via Organometallic Reagents

The carbon-iodine bond in this compound is susceptible to reaction with various organometallic reagents, facilitating the formation of new carbon-carbon bonds. Organometallic compounds, such as organolithium and Grignard reagents, are powerful tools for this purpose. taylorfrancis.comoxfordsciencetrove.com These reagents are typically prepared from organic halides and are used in situ to react with electrophiles. taylorfrancis.commmcmodinagar.ac.in

The general principle involves the reaction of an organometallic reagent (R-M) with an aryl halide (Ar-X), where the nucleophilic organic group (R) displaces the halide (X). Gilman reagents (lithium diorganocopper reagents) are particularly effective for coupling with alkyl, aryl, and alkenyl halides. utexas.edu This reactivity allows for the construction of complex molecular frameworks.

| Reagent Type | Description | Application in C-C Bond Formation |

| Organolithium Reagents | Highly reactive organometallic compounds with a C-Li bond. More reactive than Grignard reagents. mmcmodinagar.ac.in | Used to form new C-C bonds by reacting with various electrophiles, including aryl iodides. oxfordsciencetrove.com |

| Grignard Reagents (RMgX) | Organomagnesium halides that are versatile nucleophiles in organic synthesis. mmcmodinagar.ac.in | React with aryl halides in the presence of a nickel catalyst for cross-coupling reactions. mmcmodinagar.ac.in |

| Gilman Reagents (R₂CuLi) | Lithium diorganocopper reagents, prepared from an organolithium compound and a copper(I) salt. utexas.edu | Effective for coupling with aryl iodides to form new carbon-carbon bonds. utexas.edu |

Mechanistic Insights into Carbon-Iodine Bond Cleavage

The cleavage of the carbon-iodine bond is a fundamental step in many reactions involving this compound. In photolytic reactions, the C–I bond in haloalkanes can be cleaved by ultraviolet light, generating a halogen radical. nih.gov Studies on iodoform (B1672029) (CHI₃) have provided detailed insights into the dynamics of C–I bond cleavage. nih.govrsc.org Upon photoexcitation, the C–I bond breaks, forming radical species. nih.govrsc.org These radicals can then undergo recombination or participate in further reactions. nih.govrsc.org While this research focuses on iodoform, the principles of photoinduced C-I bond cleavage are relevant to understanding the reactivity of aryl iodides like this compound under photochemical conditions.

Reactions at the Phenoxy Moiety

While the aryl iodide is the more reactive site for many transformations, the phenoxybenzene ring can also participate in chemical reactions.

Electrophilic Aromatic Substitution on the Phenoxybenzene Ring

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The phenoxy group is an activating group and an ortho-, para-director in electrophilic aromatic substitution. This means it increases the rate of reaction compared to benzene (B151609) and directs incoming electrophiles to the positions ortho and para to the ether linkage. libretexts.org The directing effect is due to the ability of the oxygen atom to donate electron density to the aromatic ring through resonance.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.comoxfordsciencetrove.com For this compound, electrophilic attack would be directed to the positions ortho to the phenoxy group on the unsubstituted ring, as the other ring is deactivated by the electron-withdrawing iodine atom. Halogens are deactivating groups but are also ortho-, para-directors. libretexts.org

| Reaction | Reagents | Product Type |

| Nitration | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | Nitro-substituted phenoxybenzene |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halo-substituted phenoxybenzene |

| Sulfonation | Fuming sulfuric acid (H₂SO₄/SO₃) | Sulfonated phenoxybenzene |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-substituted phenoxybenzene |

| Friedel-Crafts Alkylation | Alkyl halide, AlCl₃ | Alkyl-substituted phenoxybenzene |

Cross-Coupling Reaction Mechanisms

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org These reactions typically involve an organohalide (like this compound) and an organometallic coupling partner.

The general catalytic cycle for many palladium-catalyzed cross-coupling reactions, such as the Stille, Suzuki, and Sonogashira reactions, involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl iodide, inserting into the carbon-iodine bond to form a palladium(II) intermediate. libretexts.orgyoutube.com

Transmetalation: The organic group from the organometallic coupling partner is transferred to the palladium(II) complex, displacing the halide. libretexts.orgyoutube.com

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. libretexts.orgyoutube.com

The Sonogashira coupling, which couples terminal alkynes with aryl halides, is a prominent example. organic-chemistry.org While often requiring copper(I) as a co-catalyst, copper-free conditions have also been developed. organic-chemistry.orgnih.gov Palladium-catalyzed carbene insertion cross-coupling reactions represent a newer class of these transformations, with a mechanism involving carbene formation as a rate-determining step. qub.ac.uk

| Coupling Reaction | Coupling Partner | Key Features |

| Stille Coupling | Organotin reagent (R-SnR'₃) | Mild reaction conditions, but tin byproducts are toxic. libretexts.org |

| Suzuki Coupling | Organoboron reagent (R-B(OR')₂) | Boronic acid byproducts are generally non-toxic. libretexts.org |

| Sonogashira Coupling | Terminal alkyne | Typically uses a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgnih.gov |

| Heck Coupling | Alkene | Forms a new C-C bond between the aryl group and the alkene. youtube.com |

Nucleophilic and Transfer Reactions

Nucleophilic aromatic substitution (SₙAr) on an unactivated aryl halide like this compound is generally difficult. The carbon-halogen bonds in aryl halides are significantly stronger than in alkyl halides, and the electron-rich π-system of the benzene ring repels incoming nucleophiles. libretexts.org

The classical SₙAr mechanism proceeds via a two-step addition-elimination pathway. libretexts.orgyoutube.com In this process, a nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org For this pathway to be viable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) at the ortho and/or para positions relative to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. Since this compound lacks such strong activating groups—the phenoxy group is considered weakly electron-donating—it is generally unreactive under standard SₙAr conditions. nih.gov

However, substitution on aryl iodides can occur through alternative mechanisms under different conditions:

Sᵣₙ1 (Radical Nucleophilic Aromatic Substitution): There is experimental evidence that some nucleophilic substitutions on aryl iodides proceed through a free-radical chain mechanism. scranton.edu This pathway is distinct from the SₙAr mechanism and involves the following steps:

Initiation: An electron is transferred from a donor to the aryl iodide, forming a radical anion.

Propagation: The radical anion loses an iodide ion to form an aryl radical. This aryl radical then reacts with the incoming nucleophile to create a new radical anion, which can then transfer its electron to a new molecule of the starting aryl iodide, propagating the chain. scranton.edu

Concerted Nucleophilic Aromatic Substitution (cSₙAr): More recent research has shown that some nucleophilic aromatic substitutions may proceed through a concerted mechanism, avoiding a discrete Meisenheimer intermediate. nih.gov Computational studies on reactions like the hydrodehalogenation of iodoarenes using a sodium hydride-lithium iodide complex support a concerted pathway with a single transition state. nih.gov

Transfer Reactions: this compound can undergo transfer reactions, such as hydrodehalogenation, where the iodine atom is replaced by a hydrogen atom. These reactions can be effected by various reducing agents and may proceed through concerted or radical pathways depending on the specific reagents and conditions. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with very high accuracy, typically to four or more decimal places. researchgate.netresearchgate.net This level of precision allows for the unambiguous determination of the elemental formula of a compound, as it can distinguish between molecules with the same nominal mass but different elemental compositions. nih.govalgimed.com For 1-Iodo-4-phenoxybenzene (C₁₂H₉IO), the calculated monoisotopic mass is 295.96981 Da. nih.gov HRMS analysis would yield an experimental mass very close to this theoretical value, confirming the elemental composition of the molecule. researchgate.net

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that involves bombarding a sample with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting mass spectrum provides a fingerprint of the compound based on its fragmentation pattern.

In the EIMS of this compound, the molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 296. rsc.org This peak is typically the base peak, indicating its high relative abundance. rsc.org The spectrum also shows other significant fragment ions, such as those at m/z 141 and 115, which correspond to the loss of iodine and subsequent fragmentation of the diphenyl ether structure. nih.gov

Key EIMS Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 296 | [C₁₂H₉IO]⁺ (Molecular Ion) |

| 169 | [C₁₂H₉O]⁺ (Loss of I) |

| 141 | [C₉H₅O]⁺ (Loss of CO from m/z 169) |

| 115 | [C₉H₇]⁺ (Further fragmentation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Source: The Royal Society of Chemistry, PubChem. rsc.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental in confirming the compound's identity and assessing its purity.

The process involves introducing the sample into a gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the sample's components between the stationary phase lining the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature that aids in its identification.

Following separation by GC, the eluted components enter the mass spectrometer. Here, they are ionized, typically by electron impact, which causes the molecules to fragment into characteristic patterns of charged ions. The mass-to-charge ratio (m/z) of these fragments is then analyzed to produce a mass spectrum, which serves as a molecular fingerprint.

For this compound, the NIST Mass Spectrometry Data Center reports a total of 69 peaks in its GC-MS spectrum. nih.gov The most abundant ion, or base peak, is observed at an m/z of 296, corresponding to the molecular ion [C₁₂H₉IO]⁺. The second and third highest peaks are found at m/z 141 and 115, respectively, representing key fragment ions that are characteristic of the compound's structure. nih.gov These fragmentation patterns are crucial for confirming the identity of this compound and distinguishing it from other isomers or related compounds.

In synthetic procedures, such as the preparation of iodo aromatic hydrocarbons, GC-MS is often used to confirm the structure of the final product after purification. google.com This ensures that the desired isomer has been synthesized and that the purity meets the required standards for subsequent applications.

| GC-MS Data for this compound | |

| Parameter | Value |

| NIST Number | 135003 |

| Total Peaks | 69 |

| m/z Top Peak | 296 |

| m/z 2nd Highest | 141 |

| m/z 3rd Highest | 115 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a vital technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. By measuring the absorption of this radiation, an IR spectrum is generated, which plots absorbance or transmittance against the wavenumber (cm⁻¹).

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹), which is unique to each molecule.

Key characteristic IR absorptions for this compound include:

Aromatic C-H Stretching: The presence of the two benzene (B151609) rings is confirmed by the C-H stretching vibrations typically observed in the range of 3100-3000 cm⁻¹. libretexts.org

Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretches of the aromatic rings give rise to several absorptions in the 1600-1400 cm⁻¹ region. libretexts.org Specifically, bands around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ are characteristic of the benzene ring. libretexts.org

C-O-C Ether Linkage: The aryl ether linkage (Ar-O-Ar) is identified by a strong, characteristic C-O stretching band. For diaryl ethers, this typically appears in the region of 1270-1230 cm⁻¹ (asymmetric stretch) and a weaker symmetric stretch near 1040-1020 cm⁻¹.

C-I Stretching: The carbon-iodine bond stretch is expected to appear in the lower frequency region of the spectrum, typically below 600 cm⁻¹.

| Characteristic IR Absorption Bands for this compound | |

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aromatic C=C Stretch | 1600-1400 |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1270-1230 |

| C-I Stretch | < 600 |

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

Column chromatography is a widely used purification technique in organic synthesis. youtube.com It is particularly useful for separating a desired compound from byproducts and unreacted starting materials. rsc.org The process involves packing a glass column with a solid adsorbent, typically silica (B1680970) gel, which serves as the stationary phase. youtube.com A solution of the crude reaction mixture is then loaded onto the top of the column, and a solvent or a mixture of solvents (the eluent or mobile phase) is passed through the column. youtube.com

The separation is based on the differential adsorption of the components of the mixture to the stationary phase. Less polar compounds have a lower affinity for the polar silica gel and thus travel down the column more quickly with a non-polar eluent. youtube.com More polar compounds adsorb more strongly to the silica gel and elute more slowly. youtube.com

In the synthesis of iodo aromatic hydrocarbons, including derivatives of this compound, column chromatography is a standard method for purification of the final product. google.com The choice of eluent system is critical for achieving good separation. A gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity, is often employed to effectively separate compounds with different polarities. rochester.edu

Thin-Layer Chromatography (TLC) is a rapid and simple chromatographic technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. rsc.org It operates on the same principle as column chromatography but on a smaller scale. A thin layer of adsorbent, such as silica gel, is coated onto a flat carrier sheet, typically glass, plastic, or aluminum foil.

A small spot of the reaction mixture is applied to the bottom of the TLC plate, which is then placed in a sealed container with a shallow pool of a suitable solvent (the eluent). As the solvent moves up the plate by capillary action, the components of the mixture travel up the plate at different rates depending on their polarity and the polarity of the eluent.

The retention factor (Rf value), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific solvent system. By comparing the Rf values of the spots in the reaction mixture to those of the starting materials and the expected product, a chemist can determine if the reaction is complete. For instance, in syntheses involving this compound as a reactant or product, TLC is an indispensable tool for tracking the consumption of reactants and the formation of the product over time. rsc.org

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and powerful form of column chromatography. It utilizes high pressure to force the solvent through the column, which is packed with smaller particles, leading to higher resolution and faster separation times. HPLC is a versatile technique used for the identification, quantification, and purification of individual components of a mixture.

In the context of this compound, HPLC is particularly valuable for assessing the purity of the final product with high accuracy. It can detect even trace amounts of impurities that might not be visible by TLC. The compound is dissolved in a suitable solvent and injected into the HPLC system. The retention time of the peak corresponding to this compound in the resulting chromatogram is used for its identification, while the area of the peak is proportional to its concentration, allowing for quantitative purity analysis.

Furthermore, HPLC is employed in studies involving protecting groups. In multi-step syntheses, functional groups are often "protected" to prevent them from reacting and then later "deprotected." HPLC can be used to monitor the progress of these deprotection reactions, ensuring the complete removal of the protecting group and the formation of the desired final product.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Dispersion Studies (e.g., in nanocomposites)

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and non-destructive technique employed to study the dispersion of chromophoric compounds like this compound within a matrix, such as a polymer or a nanocomposite. The principle of this method lies in the absorption of UV or visible light by the compound, which induces electronic transitions. The intensity of this absorption, as dictated by the Beer-Lambert Law, is directly proportional to the concentration of the absorbing species in the light path.

In the context of dispersion studies, UV-Vis spectroscopy can provide valuable insights into the homogeneity of the mixture. When this compound is well-dispersed in a nanocomposite, a uniform and predictable absorbance at its characteristic maximum absorption wavelength (λmax) is expected. Conversely, agglomeration or poor dispersion of the compound can lead to light scattering, which may manifest as a broad, elevated baseline or inconsistencies in the absorbance readings across different sample sections.

While specific studies detailing the use of UV-Vis spectroscopy for the dispersion analysis of this compound in nanocomposites are not extensively documented in publicly available literature, the methodology would follow established principles. The aromatic rings in this compound are expected to exhibit characteristic π → π* transitions in the UV region. The presence of the ether linkage and the iodine substituent can influence the position and intensity of these absorption bands.

Illustrative UV-Vis Absorption Data for an Aromatic Compound in a Polymer Matrix

To illustrate the application of this technique, the following table presents hypothetical UV-Vis data for a well-dispersed and a poorly-dispersed aromatic compound, similar in nature to this compound, within a polymer film.

| Sample Description | Wavelength (nm) | Absorbance | Observations |

| Well-dispersed aromatic compound in polymer | 230 | 0.75 | Sharp, well-defined peak |

| Poorly-dispersed aromatic compound in polymer | 230 | 0.68 | Broader peak with a sloping baseline |

| Well-dispersed aromatic compound in polymer | 275 | 0.42 | Consistent absorbance across multiple samples |

| Poorly-dispersed aromatic compound in polymer | 275 | Variable (0.35-0.55) | Inconsistent absorbance indicating agglomeration |

This table is illustrative and does not represent experimentally verified data for this compound.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure, chemical bonding, and crystal lattice vibrations of a material. It is based on the inelastic scattering of monochromatic light, usually from a laser source. When photons interact with a molecule, they can be scattered elastically (Rayleigh scattering) or inelastically (Raman scattering). The energy difference between the incident and scattered photons corresponds to the energy of specific vibrational modes within the molecule.

For this compound, a Raman spectrum would exhibit a series of characteristic peaks corresponding to the vibrational modes of its constituent functional groups. These include the stretching and bending vibrations of the C-C and C-H bonds within the phenyl rings, the C-O-C stretching of the ether linkage, and the C-I stretching vibration. The analysis of these Raman bands can be used for unambiguous identification of the compound.

Detailed research findings from the Raman spectroscopic analysis of this compound are not widely available. However, based on the known vibrational frequencies of related aromatic compounds, a table of expected Raman shifts can be compiled.

Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Description |

| C-I Stretch | 500 - 600 | Stretching vibration of the Carbon-Iodine bond. |

| Ring Breathing (Iodo-substituted ring) | 600 - 700 | Symmetric expansion and contraction of the phenyl ring bonded to iodine. |

| Ring Breathing (Phenoxy-substituted ring) | 990 - 1010 | Symmetric expansion and contraction of the other phenyl ring. |

| C-O-C Symmetric Stretch | 1020 - 1050 | Symmetric stretching of the ether linkage. |

| C-O-C Asymmetric Stretch | 1230 - 1270 | Asymmetric stretching of the ether linkage. |

| C=C Aromatic Stretch | 1580 - 1610 | In-plane stretching vibrations of the carbon-carbon double bonds in the aromatic rings. |

| C-H Aromatic Stretch | 3050 - 3080 | Stretching vibrations of the carbon-hydrogen bonds on the aromatic rings. |

This table is based on characteristic vibrational frequencies of similar functional groups and serves as a theoretical guide.

The precise peak positions and their relative intensities would provide a unique spectral fingerprint for this compound, allowing for its differentiation from isomers and related compounds.

Computational and Theoretical Studies of 1 Iodo 4 Phenoxybenzene and Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of 1-iodo-4-phenoxybenzene, offering a molecular-level understanding of its structure and reactivity. rsc.orgunipd.it These methods, grounded in the principles of quantum mechanics, allow for the detailed analysis of electronic properties that govern chemical reactions. rsc.org

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the electronic structure of molecules like this compound. nih.govscispace.com DFT calculations provide a framework to understand the electron density distribution within a molecule, which is fundamental to its chemical properties. scispace.com Recent advancements in DFT have enhanced its accuracy in predicting various molecular attributes. nih.gov

Furthermore, DFT-based reactivity descriptors, such as electronegativity, hardness, and electrophilicity index, offer quantitative measures to predict how a molecule will interact with other chemical species. researchgate.netrsc.org These descriptors are derived from the electronic structure and provide valuable insights into the molecule's potential for undergoing various types of reactions. rsc.org For example, a lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) often indicates higher reactivity. researchgate.net

The application of DFT extends to understanding reaction mechanisms. Computational studies on the coupling reactions of aryl halides, a class of compounds to which this compound belongs, have utilized DFT to propose radical mechanisms for biaryl formation. nih.govacs.org

Molecular Orbital Analysis

Molecular Orbital (MO) analysis is a critical component of quantum chemical calculations that provides a detailed picture of the electronic distribution and energy levels within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they represent the frontiers of electron donation and acceptance, respectively. cerist.dz

The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and reactivity. A smaller energy gap suggests that the molecule can be more easily excited, leading to higher reactivity. cerist.dz In computational studies of similar aromatic compounds, the distribution of HOMO and LUMO across the molecular structure has been shown to reveal potential sites for intramolecular charge transfer. cerist.dz

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with MO theory. NBO analysis provides insights into the interactions between filled and vacant orbitals, which can quantify the stability arising from electron delocalization. cerist.dz For instance, strong interactions between a bonding (donor) orbital and an antibonding (acceptor) orbital indicate significant electronic stabilization. cerist.dz

Thermodynamic and Kinetic Modeling

Thermodynamic and kinetic modeling are essential for understanding the feasibility and rate of chemical reactions involving this compound. These models provide a quantitative framework to analyze reaction energetics and pathways. psu.eduresearchgate.net

Activation Energy Determinations

The activation energy (Ea) is a crucial kinetic parameter that represents the energy barrier that must be overcome for a reaction to occur. mnstate.edu Experimental and computational methods can be used to determine this value. For instance, in a study on the synthesis of a related compound, 1,3-bis(4-nitrophenoxy)benzene, the apparent activation energy was determined to be 53.71 kJ/mol from Arrhenius plots. niscpr.res.in A higher activation energy generally indicates that the reaction is more sensitive to temperature changes and is kinetically controlled. niscpr.res.in The determination of activation energy is fundamental in understanding reaction rates and optimizing reaction conditions. mnstate.edu

Reaction Pathway Analysis

Computational studies are instrumental in elucidating the step-by-step mechanism of a chemical reaction, known as the reaction pathway. rsc.org For example, in the synthesis of xanthones from compounds structurally related to this compound, computational studies have been a valuable tool for understanding the structural requirements for intermolecular interactions. researchgate.net By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed understanding of how reactants are converted into products. This analysis is crucial for developing new synthetic methods and optimizing existing ones. rsc.org

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and dynamic behavior of this compound and its derivatives are critical to their function and reactivity. Conformational analysis and molecular dynamics simulations are powerful computational techniques used to explore these aspects. rsc.orgtbzmed.ac.ir

Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. This is particularly important for flexible molecules like this compound, which has a rotatable ether linkage. ambeed.com Understanding the preferred conformations is essential for predicting how the molecule will interact with other molecules, such as in a biological system or during a chemical reaction.

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time. tbzmed.ac.irarxiv.org By solving the classical equations of motion for the atoms in a system, MD simulations can model processes such as conformational changes, molecular vibrations, and interactions with solvent molecules. tbzmed.ac.ir For instance, MD simulations of simple aromatic compounds have been used to study their adsorption onto surfaces, providing insights into non-bonded interactions and the orientation of the adsorbed molecules. rsc.org

Applications in Advanced Chemical Synthesis and Materials Science

Applications in the Synthesis of Complex Molecules

1-Iodo-4-phenoxybenzene is a valuable starting material for the construction of intricate molecular architectures, finding utility in the synthesis of diaryl ethers, phosphonosulfonates, substituted quinolones, and polysubstituted aromatic systems. Its reactivity, primarily centered around the carbon-iodine bond, allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental in organic synthesis.

Precursor for Diaryl Ethers

Diaryl ethers are a significant class of organic compounds characterized by an oxygen atom connecting two aromatic rings. jsynthchem.com This structural motif is present in numerous natural products and pharmacologically active molecules. This compound serves as a key reactant in the synthesis of more complex diaryl ethers.

One of the primary methods for synthesizing diaryl ethers is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol (B47542). In this context, this compound can react with various phenols to yield unsymmetrical diaryl ethers. The reactivity of the carbon-iodine bond makes it susceptible to coupling reactions. jsynthchem.comresearchgate.net

Modern variations of this reaction often employ palladium or copper catalysts to facilitate the C-O cross-coupling. researchgate.netorganic-chemistry.org For instance, the coupling of arylboronic acids with phenols, promoted by copper(II) acetate, provides a high-yield route to diaryl ethers at room temperature. organic-chemistry.org This method is tolerant of a wide array of functional groups. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Class |

| This compound | Phenols | Copper catalyst, Base | Diaryl Ethers |

| This compound | Arylboronic Acids | Palladium or Copper Catalyst | Diaryl Ethers |

Synthesis of Phosphonosulfonates (e.g., BPH-652 analogs)

Phosphonosulfonates are a class of compounds that have garnered interest for their potential biological activities. Notably, they have been investigated as inhibitors of enzymes such as dehydrosqualene synthase (CrtM) in Staphylococcus aureus and human squalene (B77637) synthase (SQS). nih.gov The compound BPH-652 is a known phosphonosulfonate inhibitor of CrtM. nih.govmedchemexpress.com

The synthesis of analogs of BPH-652 and other phosphonosulfonates can utilize this compound as a starting material. The phenoxybenzene moiety is a key structural component of these molecules. The synthesis would involve the introduction of a phosphonosulfonate group onto the aromatic ring, a process that can be achieved through a series of functional group transformations. While specific synthetic routes starting directly from this compound to BPH-652 are not detailed in the provided information, the structural similarity strongly suggests its utility in creating a variety of analogs for structure-activity relationship studies. These studies are crucial for optimizing the inhibitory potency and pharmacokinetic properties of this class of compounds. nih.gov

| Compound Class | Target Enzyme | Example Compound |

| Phosphonosulfonates | Dehydrosqualene synthase (CrtM) | BPH-652 |

Formation of Substituted Quinolones

Quinolones are a class of heterocyclic compounds that form the backbone of many synthetic antibacterial drugs. nih.gov The synthesis of substituted quinolones often involves the construction of the quinolone core from acyclic precursors or the modification of a pre-existing quinolone ring.

This compound can be incorporated into the synthesis of substituted quinolones, particularly those bearing a phenoxyaryl substituent. One approach involves the palladium-catalyzed Sonogashira coupling of a 2-iodoaniline (B362364) with an alkyne, followed by a carbonylative cyclization to form the quinolone ring. nih.gov In such a synthesis, a phenoxy-substituted alkyne, which could be derived from this compound, would lead to a quinolone with a phenoxyphenyl group.

Another strategy is the copper-catalyzed cyclization of anilines and alkynes to produce 4-quinolones. organic-chemistry.org By using an aniline (B41778) or alkyne component bearing the 4-phenoxyphenyl group derived from this compound, one can synthesize quinolones with this specific substitution pattern. The functionalization of the quinolone scaffold is critical for modulating its biological activity. nih.govnih.gov

Synthesis of Polysubstituted Benzenes and Naphthalenes

The carbon-iodine bond in this compound is a versatile handle for introducing a wide range of substituents onto the benzene (B151609) ring, leading to the formation of polysubstituted benzenes. This is typically achieved through cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions, where the iodine atom is replaced with a new carbon-carbon bond.

Furthermore, this compound can be a building block in the synthesis of more complex polycyclic aromatic hydrocarbons like naphthalenes. For example, cycloaddition reactions can be employed to construct the naphthalene (B1677914) core. beilstein-journals.org A strategy could involve the reaction of an aryne, potentially generated from a derivative of this compound, with a suitable dienophile. The synthesis of substituted naphthalenes is of interest for applications in materials science and as intermediates for more complex structures. nih.gov

Functional Materials Development

The unique electronic and structural properties of the phenoxybenzene unit make this compound an attractive starting material for the development of functional organic materials. These materials can possess tailored optical and electrical properties for a variety of applications.

Creation of Materials with Unique Optical and Electrical Properties

The phenoxybenzene scaffold can be incorporated into larger conjugated systems to create materials with interesting photophysical and electronic properties. The synthesis of molecules like 1,4-bis[2,2-bis(4-alkoxyphenyl)vinyl]benzenes, which exhibit aggregation-induced emission (AIE), demonstrates the potential of phenoxybenzene derivatives in the field of organic light-emitting materials. nih.gov

Catalysis and Ligand Development

The carbon-iodine bond in this compound is a key functional group for its participation in a variety of cross-coupling reactions, which are fundamental to modern organic synthesis. Its reactivity has been explored in the development of more efficient and sustainable catalytic protocols.

Transition metal-catalyzed cross-coupling reactions traditionally rely on sophisticated and often expensive organic ligands to stabilize and activate the metal catalyst. The development of ligand-free protocols is a significant goal in green chemistry as it simplifies reaction procedures, reduces costs, and eases product purification.

This compound and other aryl iodides are excellent substrates for these simplified reactions due to the high reactivity of the C-I bond. Ligand-free Ullmann-type reactions, which form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds, have been successfully carried out using copper catalysts. organic-chemistry.orgresearchgate.net For example, a protocol using dimethyl sulfoxide (B87167) (DMSO) as a solvent has been shown to be highly effective for the arylation of alcohols, amines, and amides with aryl iodides, eliminating the need for an auxiliary organic ligand. researchgate.net Similarly, copper-catalyzed Ullmann-type C-O bond formation has been achieved in deep eutectic solvents (DES) under aerobic conditions, further enhancing the environmental credentials of the process. nih.gov

In addition to Ullmann reactions, ligand-free Sonogashira cross-coupling reactions, which form carbon-carbon bonds between aryl halides and terminal alkynes, have been developed. nih.gov Palladium-catalyzed, copper-free, and ligand-free conditions have been established for the coupling of various aryl iodides with terminal alkynes, proceeding with high efficiency under mild, aerobic conditions. nih.gov The high reactivity of substrates like 1-iodo-4-nitrobenzene (B147127) in these systems underscores the utility of aryl iodides in ligand-free methodologies. nih.gov

Table 2: Examples of Ligand-Free Coupling Conditions for Aryl Iodides

This table is interactive and can be sorted by clicking on the headers.

| Reaction Type | Catalyst System | Solvent | Base | Key Feature |

|---|---|---|---|---|

| Ullmann C-O Coupling | CuI | Deep Eutectic Solvent (e.g., ChCl/Gly) | K₂CO₃ | Aerobic, non-innocent solvent |

| Ullmann C-Heteroatom | Cu(I) | DMSO | K₃PO₄ | Avoids organic auxiliary ligands |

| Sonogashira C-C Coupling | Pd(OAc)₂ | Various | Dabco | Aerobic, copper-free |

| Hirao P-C Coupling | Pd(OAc)₂ | N/A | DIPEA | Microwave-assisted, P-ligand free |

Data compiled from various studies on ligand-free coupling reactions. researchgate.netnih.govnih.govresearchgate.net

A major focus in catalysis research is the development of systems where the catalyst can be easily recovered and reused for multiple reaction cycles, which is crucial for both economic viability and sustainability. researchgate.net Magnetic nanoparticles have emerged as a promising support for catalysts, as they allow for simple separation of the catalyst from the reaction mixture using an external magnet.

Magnetically recoverable catalysts have been successfully applied to cross-coupling reactions involving aryl iodides. For instance, a dendritic polymer-supported palladium catalyst on magnetic nanoparticles (MS-G3-PEG-Pd(OAc)₂) has shown excellent activity and recyclability in copper-free Sonogashira reactions. nih.gov In a model reaction between 4-iodoanisole (B42571) and phenylacetylene, the catalyst was reused for five consecutive runs while maintaining high product yields. nih.gov

Catalyst recycling is not limited to nanoparticle-based systems. In a ligand-free Ullmann coupling performed in a deep eutectic solvent, the copper catalyst and the solvent itself were successfully recycled for up to seven cycles without a significant drop in the yield of the desired ether product. nih.gov After the reaction, the product was extracted with an environmentally friendly solvent, leaving the catalyst and base in the deep eutectic solvent phase, ready for the next run. nih.gov Such integrated systems, where the catalyst, base, and solvent are all recycled, represent a significant advance towards truly green chemical manufacturing. nih.gov

Derivatives and Analogs of 1 Iodo 4 Phenoxybenzene

Structural Modifications and Their Synthetic Routes

The chemical reactivity of the aryl-iodide bond and the stability of the diaryl ether linkage in 1-iodo-4-phenoxybenzene allow for targeted structural alterations. These modifications are crucial for creating new molecules for applications in materials science, pharmaceuticals, and agrochemicals. ontosight.aisolubilityofthings.comontosight.ai

Halogenated derivatives of this compound, such as 1-bromo-4-phenoxybenzene (B89831), are significant intermediates in organic synthesis. ontosight.ai The synthesis of these compounds can be achieved through several established chemical routes. One common approach is through electrophilic aromatic substitution. solubilityofthings.com Another method involves the Ullmann condensation or similar coupling reactions. For instance, the synthesis of 1-bromo-4-(4-(methylsulfonyl)phenoxy)benzene is achieved by heating 4-chlorophenyl methyl sulfone with 4-bromophenol (B116583) in the presence of potassium carbonate (K2CO3) and sulfolane (B150427) as a solvent. prepchem.com

A general route to synthesize 1-bromo-4-phenoxybenzene involves the reaction of 4-phenoxybenzyl alcohol, which is first prepared and then subjected to bromination. ontosight.ai The presence of the bromine atom provides a reactive site for further functionalization, particularly through nucleophilic substitution reactions, making these derivatives valuable precursors for more complex molecules. ontosight.aisolubilityofthings.com

Table 1: Synthesis of a Halogenated Diarylether Derivative

| Product | Reactants | Reagents/Catalysts | Conditions | Yield | Reference |

| 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene | 4-Chlorophenyl methyl sulfone, 4-Bromophenol | K₂CO₃, Sulfolane | Heated at 150°C for 5.5 hrs, then 160°C for 3.5 hrs | 50.6% | prepchem.com |

The introduction of trifluoromethoxy (–OCF₃) groups into the this compound scaffold is of interest for modifying the electronic properties and lipophilicity of the molecule, which is significant in drug design and materials science. A common synthetic route to prepare compounds like 1-iodo-4-(4-(trifluoromethoxy)phenoxy)benzene (B8096154) involves the reaction of 4-iodophenol (B32979) with a suitably substituted phenyl bromide, such as 4-(trifluoromethoxy)phenyl bromide, under basic conditions. vulcanchem.com

Alternatively, related structures can be synthesized through different strategies. For example, the synthesis of Delamanid, a complex drug, involves a step where 2-methylallyl chloride reacts with 4-trifluoromethoxyphenol in the presence of a base to furnish 1-((2-methylallyl)oxy)-4-(trifluoromethoxy)benzene. rsc.org Similarly, heterocyclic diaryl ethers have been prepared by coupling 4-trifluoromethoxyphenol with various aryl iodides using a copper(I) iodide catalyst, picolinic acid, and potassium phosphate. nih.gov

Table 2: Synthesis Strategies for Trifluoromethoxy-Substituted Derivatives

| Product Type | Reactants | Reagents/Catalysts | Key Strategy | Reference |

| 1-Iodo-4-(4-(trifluoromethoxy)phenoxy)benzene | 4-Iodophenol, 4-(Trifluoromethoxy)phenyl bromide | Base | Nucleophilic Aromatic Substitution | vulcanchem.com |

| 1-((2-Methylallyl)oxy)-4-(trifluoromethoxy)benzene | 2-Methylallyl chloride, 4-Trifluoromethoxyphenol | Base (e.g., K₂CO₃) | Williamson Ether Synthesis | rsc.org |

| Heterocyclic diaryl ethers | Aryl iodide, 4-Trifluoromethoxyphenol | CuI, Picolinic acid, K₃PO₄ | Copper-Catalyzed Coupling | nih.gov |

The synthesis of alkyl- and aryl-substituted phenoxyiodobenzenes allows for the creation of a diverse range of structures with tailored properties. These substitutions can be introduced using various synthetic methodologies, including cross-coupling reactions and multi-step syntheses from readily available starting materials.

Alkyl-Substituted Derivatives: The synthesis of alkyl-substituted derivatives can be achieved through several routes. For example, 1-bromo-4-(4′-bromophenoxy)-2-pentadecylbenzene, a novel dibromodiphenyl ether, has been synthesized from cashew nut shell liquid (CNSL), a renewable resource. google.com The process involves reacting 3-pentadecylphenol (B1217947) with a metal hydroxide (B78521), followed by treatment with a halobenzene in the presence of copper powder. google.com In other methods, alkyl chains are introduced via reactions such as the alkylation of hydroxyphenazine derivatives or through the reaction of phenols with alkyl halides like (bromomethyl)cyclopropane (B137280) in the presence of a base. rsc.orgnih.gov

Aryl-Substituted Derivatives: Aryl groups are typically introduced using transition-metal-catalyzed cross-coupling reactions. The Stille coupling reaction, for instance, can be used to synthesize aryl-substituted serine derivatives from aryl iodides. rsc.org Palladium-catalyzed reactions are particularly common for creating C-C bonds between organoboron compounds and alkenes or aryl halides. organic-chemistry.org Electrochemical methods have also been developed for the synthesis of aryl-substituted benzothiophenes and phenanthrenes using benzenediazonium (B1195382) salts as aryl radical precursors. xmu.edu.cn

Table 3: Examples of Alkyl- and Aryl-Substituted Derivative Synthesis

| Derivative Type | Example Compound | Key Reactants | Key Reagents/Catalyst | Synthetic Method | Reference |

| Alkyl-Substituted | 1-Bromo-4-(4′-bromophenoxy)-2-pentadecylbenzene | 3-Pentadecylphenol, Halobenzene | Metal hydroxide, Cu powder | Multi-step synthesis from CNSL | google.com |

| Alkyl-Substituted | 1-(Cyclopropylmethoxy)-4-iodobenzene | 4-Iodophenol, (Bromomethyl)cyclopropane | K₂CO₃ | Alkylation | rsc.org |

| Aryl-Substituted | α-Aryl-substituted serines | Aryl iodides, Enantiomerically enriched vinyl stannanes | Not specified | Stille Coupling | rsc.org |

| Aryl-Substituted | Aryl-substituted benzothiophenes | 2-Methylthiobenzenediazonium salt, Alkyl/Aryl acetylene | Graphite felt anode, Ni plate cathode | Paired Electrolysis | xmu.edu.cn |

The functionalization of graphene and its derivatives, like graphene oxide (GO), with iodo-phenyl groups can significantly enhance its properties for use in advanced composite materials. researchgate.netchemrestech.com The synthesis of reduced iodo-phenyl functionalized GO (r-I-Ph-GO) has been accomplished to improve the dispersion of graphene in polymer matrices, such as polyimide (PI). researchgate.net This improved dispersion is critical for enhancing the mechanical and thermal properties of the resulting nanocomposites. researchgate.net

The synthetic process typically involves the chemical modification of graphene oxide. While the specific use of this compound is not detailed, the strategy involves attaching iodo-phenyl groups to the GO surface. This functionalization improves the interaction between the graphene filler and the surrounding matrix. Studies have shown that the presence of iodo groups on the graphene surface leads to higher dispersibility compared to unfunctionalized reduced graphene oxide (rGO), which is crucial for achieving a low electrical percolation threshold and superior material strength. researchgate.net

Synthesis of Complex Diarylether Derivatives

Building upon the basic diaryl ether structure, more complex derivatives, such as those containing multiple iodine substituents, can be synthesized. These compounds are valuable as building blocks and as precursors for pharmaceuticals. researchgate.netresearchgate.net

A novel and efficient method for preparing 2,6-diiododiaryl ethers involves a one-pot tandem oxidation of phenols that are substituted with an electron-withdrawing group (EWG) at the para-position. researchgate.netresearchgate.net This reaction uses an excess of diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) as the oxidizing agent. researchgate.netresearchgate.net The proposed mechanism suggests that the reaction proceeds through two key intermediates: phenyliodoniophenolates and iodophenols, ultimately leading to the desired 2,6-diiododiaryl ether in good yields. researchgate.net This method is particularly useful for synthesizing precursors for potential drug candidates. researchgate.netresearchgate.net

Another powerful strategy for synthesizing diiodinated diaryl ethers is the Ullmann-type cross-coupling reaction. A facile synthesis of 2,3-diiodinated or 2,6-diiodinated diaryl ethers has been described through the regioselective coupling of 5-substituted-1,2,3-triiodobenzenes with phenols. thieme-connect.com The regioselectivity of the coupling is controlled by the nature of the nucleophile (the phenol) and the substituent at the C5 position of the triiodoarene. thieme-connect.com This method has been successfully applied to the one-step synthesis of the mammary carcinoma inhibitor BTO-956 with excellent regioselectivity and good yield. thieme-connect.com

Table 4: Synthetic Routes to Diiododiaryl Ethers

| Product | Method | Key Reactants | Key Reagents/Catalyst | Key Feature | Reference |

| 2,6-Diiododiaryl ethers | One-pot tandem oxidation | para-EWG-substituted phenols | Diacetoxyiodobenzene (PhI(OAc)₂) | Efficient one-pot synthesis from phenols | researchgate.netresearchgate.net |

| 2,6-Diiododiaryl ethers | Ullmann-type cross-coupling | 5-Substituted-1,2,3-triiodobenzenes, Phenols | CuI | Highly regioselective; suitable for complex molecules | thieme-connect.com |

1-(3-Iodopropyl)-3-phenoxybenzene